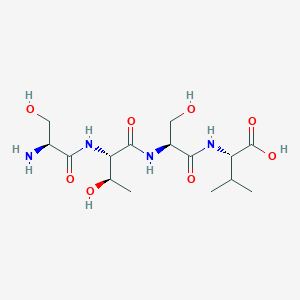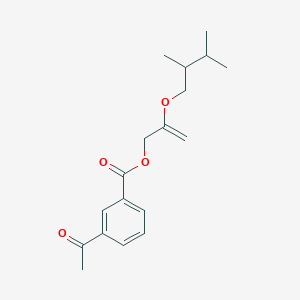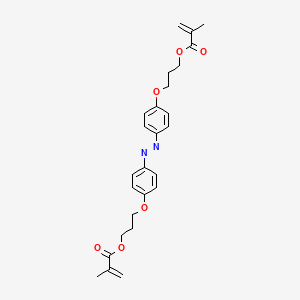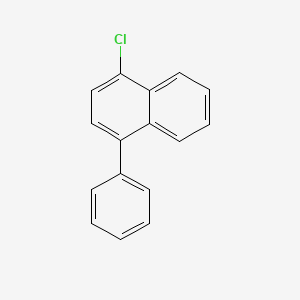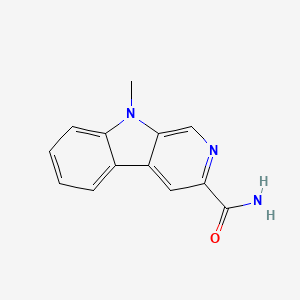![molecular formula C21H17NO5S B12520875 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-66-0](/img/structure/B12520875.png)
2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is an organic compound with the molecular formula C21H17NO5S It is characterized by the presence of a sulfonylacetic acid group attached to a phenylcarbamoyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(phenylcarbamoyl)phenylboronic acid with 4-bromophenylsulfonylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfonyl group can interact with cellular proteins, affecting various signaling pathways .
Comparaison Avec Des Composés Similaires
- 4-(Phenylcarbamoyl)phenylboronic acid
- Phenylacetic acid
- Phenylphosphonic acid
Comparison: 2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is unique due to the presence of both sulfonyl and phenylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification .
Propriétés
Numéro CAS |
653588-66-0 |
|---|---|
Formule moléculaire |
C21H17NO5S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
2-[4-[3-(phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C21H17NO5S/c23-20(24)14-28(26,27)19-11-9-15(10-12-19)16-5-4-6-17(13-16)21(25)22-18-7-2-1-3-8-18/h1-13H,14H2,(H,22,25)(H,23,24) |
Clé InChI |
RUEQIEWECZLBEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


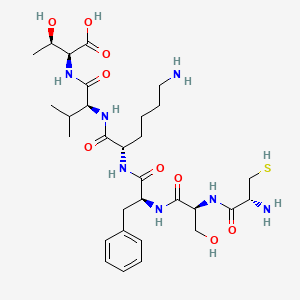
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
